REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=O.[CH3:13][NH2:14]>CCO>[CH3:13][N:14]=[CH:8][C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([O:4][CH2:3][S:2][CH3:1])[CH:6]=1
|
Name
|
|
Quantity
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3.309 g
|
Type
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reactant
|
Smiles
|
CSCOC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.55 mL
|
Type
|
reactant
|
Smiles
|
CN
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Control Type
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UNSPECIFIED
|
Setpoint
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40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Upon cooling
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The aqueous residue was diluted with isopropanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
This was repeated twice more giving 3.55 g (quant) of a pale yellow oil
|
Name
|
|
Type
|
|
Smiles
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CN=CC1=CC(=CC=C1)OCSC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |